molecular formula C21H22N2O4S3 B2538419 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide CAS No. 951519-49-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B2538419
CAS No.: 951519-49-6
M. Wt: 462.6
InChI Key: SQSPLSQBARGRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at the 1-position and a 5-ethylthiophene-2-sulfonamide moiety at the 7-position. Its benzenesulfonyl group enhances electron-withdrawing properties and steric bulk, while the ethyl substituent on the thiophene ring increases lipophilicity compared to methyl analogs.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S3/c1-2-18-12-13-21(28-18)29(24,25)22-17-11-10-16-7-6-14-23(20(16)15-17)30(26,27)19-8-4-3-5-9-19/h3-5,8-13,15,22H,2,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSPLSQBARGRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include benzenesulfonyl chloride, sodium hydroxide, and various catalysts. Major products formed from these reactions include sulfonamides and sulfonamide esters .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog identified is N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide (G512-0292) . Key differences lie in the substituents:

  • Tetrahydroquinoline 1-position: Benzenesulfonyl (target compound) vs. benzoyl (G512-0292).
  • Thiophene 5-position : Ethyl (target) vs. methyl (G512-0292).

Table 1: Comparative Physicochemical Data

Property Target Compound (Inferred) G512-0292 (Reference)
Molecular Weight ~450–460* 412.53
logP ~5.1–5.5* 4.6056
Hydrogen Bond Acceptors 7* 6
Polar Surface Area (Ų) ~70–80* 57.219
Solubility (logSw) Lower than G512-0292* -4.2604

*Theoretical estimates based on structural modifications to G512-0292.

Key Observations:

The benzenesulfonyl group (SO₂Ph) introduces stronger electron-withdrawing effects and higher polarity than benzoyl (COPh), which may counteract the logP increase from the ethyl group.

Hydrogen Bonding and Solubility :

  • The additional sulfonyl oxygen in the target compound increases hydrogen bond acceptors (7 vs. 6) and polar surface area, likely reducing passive diffusion but improving solubility in polar solvents.

Metabolic Stability :

  • Ethyl substituents generally confer greater metabolic stability than methyl groups due to reduced oxidative metabolism, suggesting a longer half-life for the target compound.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure incorporates both a tetrahydroquinoline moiety and a sulfonamide group, suggesting potential biological activities that warrant thorough investigation. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 1 benzenesulfonyl 1 2 3 4 tetrahydroquinolin 7 yl 5 ethylthiophene 2 sulfonamide\text{N 1 benzenesulfonyl 1 2 3 4 tetrahydroquinolin 7 yl 5 ethylthiophene 2 sulfonamide}

Molecular Formula: C₁₉H₁₉N₃O₄S₂
Molecular Weight: 421.50 g/mol
CAS Number: 946298-47-1 .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. This inhibition can disrupt bacterial folate synthesis pathways, leading to antimicrobial effects .
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens. The sulfonamide functionality is particularly noted for its role in antibiotic activity .

Antibacterial Properties

A study evaluating the antibacterial efficacy of related sulfonamides demonstrated that compounds with similar structural features exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition at relatively low concentrations .

CompoundMIC (µg/mL)Bacteria Tested
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
This compoundTBDTBD

Cytotoxicity Assays

In vitro cytotoxicity assays on cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast cancer cells) have shown that related compounds can induce apoptosis and inhibit cell proliferation. The IC₅₀ values for these assays provide insights into the potential therapeutic applications of this class of compounds .

Cell LineIC₅₀ (µg/mL)Compound Tested
A54910.07Compound A
MCF713.21Compound B
TBDTBDThis compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation: The introduction of the benzenesulfonyl group is generally performed via nucleophilic substitution reactions.
  • Final Modifications: Additional functional groups (like ethyl thiophene) are introduced through coupling reactions.

These synthetic routes are crucial for optimizing yield and purity in both laboratory and industrial settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.